2-Amino-1-hydroxyethanesulfonic acid
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Overview
Description
2-Amino-1-hydroxyethanesulfonic acid is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to an ethane backbone. This compound is known for its high solubility in water and its versatility in various chemical reactions. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-hydroxyethanesulfonic acid typically involves the reaction of ethylene oxide with sulfamic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as ion exchange chromatography, ensures that the product meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-hydroxyethanesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually performed under mild conditions to prevent decomposition of the product.
Substitution: Substitution reactions involve the replacement of the hydroxyl or amino group with other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols. Substitution reactions can result in a variety of functionalized ethane derivatives.
Scientific Research Applications
2-Amino-1-hydroxyethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and modulate biochemical pathways.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-hydroxyethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
2-Amino-1-hydroxyethanesulfonic acid can be compared with other similar compounds, such as:
2-Hydroxyethanesulfonic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
Aminoethanesulfonic acid: Lacks the hydroxyl group, which affects its solubility and reactivity.
Taurine: Contains both an amino and a sulfonic acid group but differs in its overall structure and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and enable a wide range of applications in various fields.
Properties
CAS No. |
737700-71-9 |
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Molecular Formula |
C2H7NO4S |
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-amino-1-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C2H7NO4S/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H,5,6,7) |
InChI Key |
JIZZEHDLOQDZGP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)S(=O)(=O)O)N |
Origin of Product |
United States |
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